molecular formula C15H18N2O2 B12571332 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 190328-45-1

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B12571332
CAS No.: 190328-45-1
M. Wt: 258.32 g/mol
InChI Key: MEZYFVJATJMAJE-UHFFFAOYSA-N
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Description

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidin-2-one moiety attached to an indole ring, which is further substituted with a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate. The pyrrolidin-2-one moiety can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by methylation and cyclization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like methanol and catalysts such as methanesulfonic acid are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of the indole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties

Properties

CAS No.

190328-45-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(9-12)11(10-16-14)6-8-17-7-2-3-15(17)18/h4-5,9-10,16H,2-3,6-8H2,1H3

InChI Key

MEZYFVJATJMAJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CCCC3=O

Origin of Product

United States

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